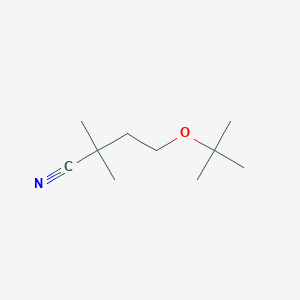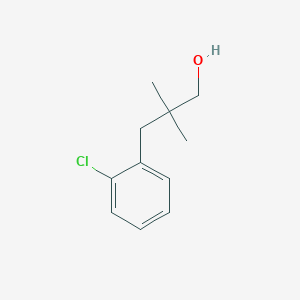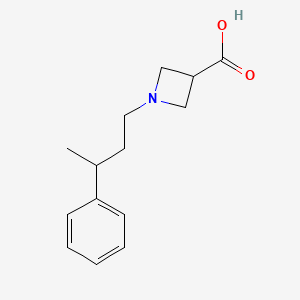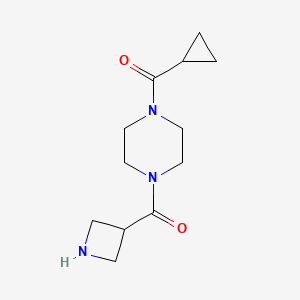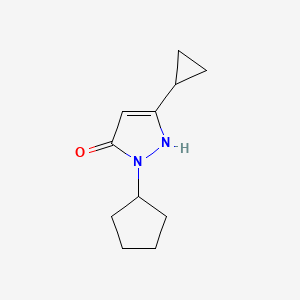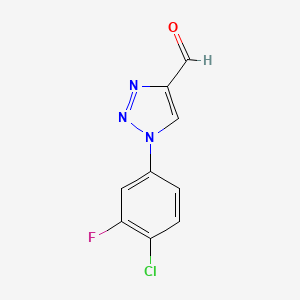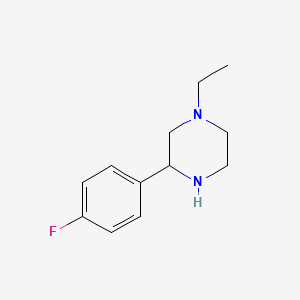
3-Fluoro-1-(pirrolidin-2-carbonil)pirrolidina
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for a variety of chemical reactions and modifications, making it a versatile scaffold in drug discovery .Chemical Reactions Analysis
Pyrrolidine and its derivatives can undergo a variety of chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
Pyrrolidine is a saturated five-membered ring with a nitrogen atom. Its properties can be modified by various functional groups, leading to a wide range of physicochemical parameters .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina, que es un componente clave de “3-Fluoro-1-(pirrolidin-2-carbonil)pirrolidina”, es ampliamente utilizado por químicos medicinales para desarrollar compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Actividad anticonvulsiva
Se ha encontrado que los derivados de pirrolidina, incluido “this compound”, exhiben actividad anticonvulsiva . Por ejemplo, el sustituyente no aromático (sec-butilo) en la posición 3 del anillo de pirrolidina-2,5-diona y el fragmento de 3-trifluorometilfenilpiperazina afectan positivamente la actividad anticonvulsiva .
Inhibidores de la dipeptidil peptidasa IV
“(S)- (+)-3-Fluoropirrolidina clorhidrato”, un compuesto relacionado, puede emplearse como bloque de construcción para la preparación de derivados de pirrolidina fluorados de amidas de ciclohexilglicina como inhibidores potenciales de la dipeptidil peptidasa IV .
Potencial anticancerígeno
Los híbridos de pirrolidina tiosemicarbazona, que podrían incluir potencialmente “this compound”, se han sintetizado y evaluado por su potencial anticancerígeno in vitro contra diversas líneas celulares cancerosas .
Actividades antibacterianas y antifúngicas
Se sabe que algunos derivados de pirrolidina tienen actividades antibacterianas y antifúngicas . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos y antifúngicos.
Actividad antiviral
También se ha encontrado que los derivados de pirrolidina exhiben actividad antiviral . Por lo tanto, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos fármacos antivirales.
Mecanismo De Acción
Target of action
The targets of pyrrolidine-based compounds can vary widely depending on the specific compound and its functional groups. Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of action
The mode of action of pyrrolidine-based compounds depends on their specific structure and the biological target they interact with. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical pathways
Pyrrolidine-based compounds can affect a variety of biochemical pathways. The specific pathways affected would depend on the particular compound and its biological target .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine-based compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s structure and the presence of functional groups .
Result of action
The molecular and cellular effects of pyrrolidine-based compounds can vary widely and depend on the specific compound and its mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine-based compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine has several advantages for use in scientific research. It is a relatively inexpensive compound and is readily available. It is also relatively non-toxic, non-reactive, and non-volatile, making it safe to use in laboratory experiments. However, 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is a chiral compound, meaning it has four different stereoisomers that must be separated and purified before use. This can be a time-consuming and expensive process.
Direcciones Futuras
There are several potential future directions for 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine research. One possible direction is to explore its potential as a catalyst in organic synthesis. Another potential direction is to investigate its potential as a ligand in coordination chemistry. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to develop more efficient methods for separating and purifying the four stereoisomers of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The interaction between 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine and these enzymes can result in altered enzyme activity, which may have therapeutic implications.
Cellular Effects
The effects of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to exhibit anti-inflammatory and anticancer activities by affecting specific signaling pathways . 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine may similarly impact these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. The fluorine atom in the compound can enhance its binding affinity, resulting in more potent biological effects . Additionally, 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Long-term exposure to 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine may result in cumulative effects on cellular processes, necessitating careful monitoring and evaluation.
Dosage Effects in Animal Models
The effects of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrrolidine derivatives have been shown to have dose-dependent effects on various physiological processes, including enzyme activity and cellular metabolism . It is essential to determine the optimal dosage of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. Pyrrolidine derivatives have been reported to interact with enzymes involved in key metabolic pathways, such as carbonic anhydrase . The interaction of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine with these enzymes can lead to changes in metabolic processes, which may have therapeutic implications.
Transport and Distribution
The transport and distribution of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Pyrrolidine derivatives have been shown to be distributed to various tissues, where they exert their biological effects . Understanding the transport and distribution of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Pyrrolidine derivatives have been reported to localize to various subcellular structures, where they interact with specific biomolecules . The localization of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine within cells can impact its biological effects and therapeutic potential.
Propiedades
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTHEVPZHGVFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



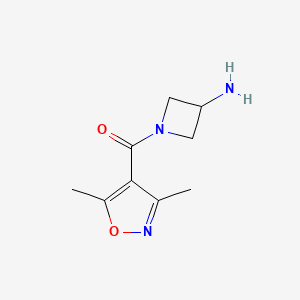
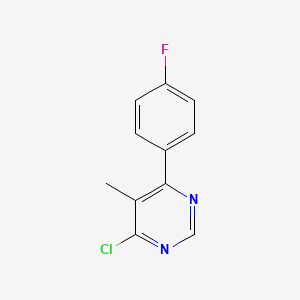

![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)

![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)
